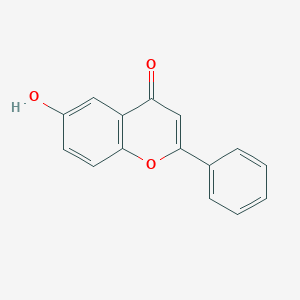

6-Hydroxyflavone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZYYYGYCRFPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022327 | |

| Record name | 6-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-83-4 | |

| Record name | 6-Hydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6665-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148S6Z78H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 6-Hydroxyflavone in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which 6-hydroxyflavone and its closely related derivatives exert their anti-cancer effects. The information presented is collated from various scientific studies and is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse biological activities, including their potential as anti-cancer agents.[1][2] Among these, this compound has demonstrated notable cytotoxic effects against several cancer cell lines.[3][4] This guide delves into the intricate mechanisms of action of this compound and its derivatives, focusing on their impact on cell cycle progression, apoptosis induction, and the modulation of key signaling pathways within cancer cells.

Mechanism of Action

The anti-cancer activity of this compound and its related compounds is multifaceted, involving the disruption of several cellular processes that are critical for cancer cell survival and proliferation.

Cell Cycle Arrest:

This compound and its derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at different phases. For instance, in SF295 human glioblastoma cells, this compound has been observed to increase the G2/M population while reducing the G0/G1 population at growth-inhibitory concentrations.[5] In HCT15 human colon cancer cells, it was found to increase the S and G2/M populations.[5] A related compound, 6-methoxyflavone, has been shown to induce S-phase arrest in HeLa cervical cancer cells through the CCNA2/CDK2/p21CIP1 signaling pathway.[6][7]

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Flavonoids are known to induce apoptosis in cancer cells through various signaling pathways.[2][8] While direct evidence for this compound is still emerging, studies on closely related flavone derivatives suggest that they can trigger apoptotic cell death. For example, some novel flavone derivatives have been shown to induce apoptosis via PARP cleavage in MCF-7 breast cancer cells and through p53 induction in MDA-MB-231 cells.[9] Furthermore, 3,6-dihydroxyflavone, a derivative of this compound, has been reported to induce apoptosis by modulating a caspase cascade.[10]

Modulation of Signaling Pathways:

This compound and its derivatives exert their anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[11] The derivative 3,6-dihydroxyflavone has been shown to suppress the phosphorylation of p38, ERK, and JNK in human cervical cancer HeLa cells.[10] Another study on 5,6,7,3',4',5'-hexamethoxyflavone demonstrated reduced phosphorylation levels of signaling molecules in the MAPK pathway in triple-negative breast cancer cells.[12]

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling pathway for cell survival and proliferation.[13][14][15] Inhibition of this pathway is a key mechanism for the anti-cancer effects of many flavonoids.[16] Novel flavone derivatives have been shown to inhibit the Akt-associated downstream target GSK-3β.[9] In breast cancer cells, the flavone luteolin has been found to inhibit PI3K/Akt activation.[13]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer cell survival.[17][18][19] Many flavonoids have been shown to inhibit the NF-κB pathway.[20][21] For example, chrysin, another flavone, has been shown to suppress the growth of colon cancer cells by directly inhibiting NF-κB expression and activity.[11]

-

Notch Signaling Pathway: The Notch signaling pathway is involved in cell fate determination, proliferation, and apoptosis. The derivative 3,6-dihydroxyflavone has been found to suppress the epithelial-mesenchymal transition (EMT) in breast cancer cells by inhibiting the Notch signaling pathway.[22] It achieves this by down-regulating Notch1, NICD, Hes-1, and c-Myc.[22]

Quantitative Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| This compound | MDA-MB-231 (Breast) | 3.4 µM | [3][4] |

| This compound | HL-60 (Leukemia) | 2.8 µM | [4] |

| This compound | MOLT-4 (Leukemia) | 6.3 µM | [4] |

| 3,6-Dihydroxyflavone | HeLa (Cervical) | 25 µM (24h), 9.8 µM (48h) | [10] |

| 3,6-Dihydroxyflavone | PC3 (Prostate) | 50 µM | [10] |

Experimental Protocols

This section provides a general overview of the methodologies used in the cited studies to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Cell Cycle Analysis (Flow Cytometry):

-

Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

-

Staining: Cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Western Blotting:

-

Protein Extraction: Cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Caption: Signaling pathways modulated by this compound in cancer cells.

Caption: Experimental workflow for assessing this compound's anti-cancer activity.

Conclusion

This compound and its derivatives have emerged as promising anti-cancer agents with a multi-targeted mechanism of action. Their ability to induce cell cycle arrest and apoptosis, coupled with the modulation of critical signaling pathways such as MAPK, PI3K/Akt, NF-κB, and Notch, underscores their therapeutic potential. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their efficacy and safety for the treatment of various cancers. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and in vitro Antiproliferative Activity of Flavone and this compound Oxime Ethers Derivatives – ScienceOpen [scienceopen.com]

- 4. scielo.br [scielo.br]

- 5. Effects of flavonoids on the growth and cell cycle of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA11041J [pubs.rsc.org]

- 10. Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 12. 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | Semantic Scholar [semanticscholar.org]

- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 19. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 3,6-dihydroxyflavone suppresses the epithelial-mesenchymal transition in breast cancer cells by inhibiting the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 6-Hydroxyflavone and Its Derivatives: A Technical Guide for Researchers

Abstract

6-Hydroxyflavone, a naturally occurring flavonoid, and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current state of research into the pharmacological effects of these compounds, with a particular focus on their anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their health-promoting properties. Among them, this compound has garnered significant attention due to its potent and varied biological effects. This document aims to consolidate the existing scientific literature on this compound and its derivatives, offering a technical and practical guide for researchers. We will explore its mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate its therapeutic potential.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the modulation of nitric oxide (NO) production and the expression of pro-inflammatory enzymes.

Inhibition of Nitric Oxide Production

Studies have shown that this compound and its derivatives can effectively inhibit lipopolysaccharide (LPS)-induced NO production in various cell types, including kidney mesangial cells and macrophages.[1][2] The inhibitory concentration (IC50) values for this compound and several of its derivatives are summarized in Table 1. Notably, methylation of the 6-hydroxyl group to a methoxy group dramatically increases the inhibitory potency.[1][2][3]

Table 1: Inhibitory Concentration (IC50) of this compound and Its Derivatives on LPS-Induced Nitric Oxide Production

| Compound | Cell Line | IC50 | Reference |

| This compound | Rat Kidney Mesangial Cells | ~2.0 µM | [1][4] |

| 4',6-Dihydroxyflavone | Rat Kidney Mesangial Cells | ~2.0 µM | [1][4] |

| 6-Methoxyflavone | Rat Kidney Mesangial Cells | 192 nM | [1][2][3] |

| 6-Acetoxyflavone | Rat Kidney Mesangial Cells | 0.60 µM | [1] |

| Flavone-6-sulfate | Rat Kidney Mesangial Cells | 2.1 µM | [1] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of this compound derivatives, particularly 6-methoxyflavone, is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression at the protein level.[1][3] While many anti-inflammatory flavonoids act by inhibiting the NF-κB pathway, studies on 6-methoxyflavone suggest that it does not significantly inhibit the phosphorylation of the p65 subunit of NF-κB. Instead, its primary mechanism appears to be the downstream inhibition of iNOS.[1]

References

- 1. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Hydroxyflavone: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone, a naturally occurring flavonoid, has emerged as a promising therapeutic agent with a diverse pharmacological profile. This technical guide provides an in-depth overview of its core biological activities, mechanisms of action, and potential clinical applications. Drawing upon a comprehensive review of preclinical studies, this document details the anti-inflammatory, osteogenic, anxiolytic, and nephroprotective properties of this compound. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to facilitate further research and development in this area.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their wide array of biological activities. Among them, this compound (6-HF) has garnered significant attention for its potent therapeutic effects. Structurally, it is a flavone substituted with a hydroxyl group at the 6-position of the A-ring. This seemingly simple modification confers a unique set of pharmacological properties, making it a subject of intense scientific investigation. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Chemical Properties and Synthesis

-

IUPAC Name: 6-hydroxy-2-phenyl-4H-chromen-4-one[1]

-

Molecular Formula: C₁₅H₁₀O₃

-

Molecular Weight: 238.24 g/mol

-

CAS Number: 6665-83-4[1]

A novel one-step synthesis of this compound has been reported, offering an efficient route for its production. The synthesis involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate to yield 3-benzoyl-7-hydroxy-6-nitroflavone. This intermediate is then cleaved using ethanolic potassium hydroxide to form 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione, which is subsequently transformed into 7-hydroxy-6-nitroflavone and then reduced to afford 6-amino-7-hydroxyflavone, a precursor that can be converted to this compound.[2][3]

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities that suggest its potential as a therapeutic agent for various diseases.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. In rat kidney mesangial (HBZY-1) cells stimulated with lipopolysaccharide (LPS), it significantly inhibits the production of nitric oxide (NO), a key inflammatory mediator.[4] This effect is attributed to the inhibition of the downstream inducible nitric oxide synthase (iNOS) protein expression.[5]

Osteogenic Activity

Studies on murine pre-osteoblastic MC3T3-E1 cells have shown that this compound promotes osteoblast differentiation. It stimulates alkaline phosphatase (ALP) activity and enhances mineralization, key markers of bone formation.[6] This osteogenic effect is mediated through the activation of several signaling pathways crucial for bone development.[6][7]

Anxiolytic Activity

In vivo studies in mice have revealed the anxiolytic potential of this compound. It has shown efficacy in behavioral models of anxiety, such as the elevated plus-maze test, without inducing sedative effects at anxiolytic doses.[1]

Nephroprotective Activity

Preclinical studies have highlighted the protective effects of this compound against drug-induced kidney damage. In a rat model of cisplatin-induced nephrotoxicity, administration of this compound was found to mitigate kidney injury.[8]

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Bioactivity of this compound

| Biological Activity | Cell Line | Assay | Endpoint | IC50 / Concentration | Reference |

| Anti-inflammatory | HBZY-1 (Rat Kidney Mesangial) | Griess Assay | NO Production Inhibition | 1.7 µM | [4] |

| Osteogenic | MC3T3-E1 (Mouse Pre-osteoblast) | Western Blot | Activation of AKT, ERK, JNK | 20 µM | [6][9] |

| Cytotoxicity | MC3T3-E1 (Mouse Pre-osteoblast) | MTT Assay | Cell Viability | No significant effect up to 50 µM | [6][7] |

Table 2: In Vivo Efficacy of this compound

| Therapeutic Area | Animal Model | Dosing Regimen | Key Findings | Reference |

| Nephroprotection | Cisplatin-induced nephrotoxicity in rats | 25 and 50 mg/kg, i.p., for 15 days | Attenuated cisplatin-induced kidney damage | [8] |

| Anxiolytic | Mice | Not specified | Demonstrated anxiolytic effects | [1] |

Signaling Pathways

The therapeutic effects of this compound are underpinned by its modulation of specific intracellular signaling pathways.

Anti-inflammatory Signaling Pathway

In response to inflammatory stimuli like LPS, this compound interferes with the nuclear factor-kappa B (NF-κB) signaling pathway, leading to the downregulation of iNOS expression and subsequent reduction in NO production.

Osteoblast Differentiation Signaling Pathway

This compound promotes osteoblast differentiation by activating the PI3K/AKT and MAPK (ERK and JNK) signaling cascades.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

In Vitro Assays

This protocol is adapted for assessing the cytotoxicity of this compound on MC3T3-E1 cells.[6][7]

-

Cell Seeding: Seed MC3T3-E1 cells in a 96-well plate at a density of 3 x 10³ cells/well and culture for 48 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (up to 50 µM) and incubate for 24 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

This protocol is for measuring NO production in LPS-stimulated HBZY-1 cells treated with this compound.[4]

-

Cell Seeding and Treatment: Plate HBZY-1 cells and treat with LPS (1 µg/mL) in the presence or absence of this compound for 48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate the mixture for 10 minutes at room temperature in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

This protocol details the Western blot analysis of AKT, ERK, and JNK phosphorylation in MC3T3-E1 cells treated with this compound.[6][7][9]

-

Cell Treatment and Lysis: Treat MC3T3-E1 cells with 20 µM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT, phospho-ERK, phospho-JNK, total AKT, total ERK, and total JNK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models

This protocol describes the induction of nephrotoxicity and treatment with this compound.[8]

-

Animal Model: Use male Sprague-Dawley rats (200-250 g).

-

Treatment Groups:

-

Control group

-

Cisplatin-only group

-

Cisplatin + this compound (25 mg/kg)

-

Cisplatin + this compound (50 mg/kg)

-

-

Dosing Regimen: Administer this compound intraperitoneally (i.p.) daily for 15 days. On day 10, induce nephrotoxicity with a single i.p. injection of cisplatin (7.5 mg/kg).

-

Endpoint Analysis: At the end of the study, collect blood for serum creatinine and urea analysis, and harvest kidneys for histopathological examination.

This is a standard protocol to assess the anxiolytic effects of this compound.[1]

-

Animal Model: Use male Swiss albino mice.

-

Apparatus: An elevated plus-maze consisting of two open and two closed arms.

-

Treatment: Administer this compound at various doses orally or intraperitoneally 30-60 minutes before the test. A vehicle control and a positive control (e.g., diazepam) should be included.

-

Procedure: Place each mouse at the center of the maze and record its behavior for 5 minutes.

-

Parameters Measured: Time spent in and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of anxiolytic activity.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the therapeutic potential of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound on Osteoblast Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Antioxidant Activity of 6-Hydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are well-regarded for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key concepts. The structural basis of its antioxidant potential is also discussed to provide a comprehensive resource for research and development.

Quantitative Antioxidant Data

The direct in vitro antioxidant capacity of this compound in common radical scavenging assays is not extensively reported in readily available literature. However, data on its reactivity with specific radical species and theoretical calculations of its antioxidant potential provide valuable insights.

| Assay/Parameter | Compound | Result | Reference |

| Nitric Oxide (NO) Radical Scavenging | This compound | No activity up to 500 μM | [1][2] |

| Reactive Oxygen Species (ROS) Scavenging (LPS-induced in cells) | 5,6-Dihydroxyflavone (a related compound) | IC50: 0.8310 ± 0.633 μM | |

| O-H Bond Dissociation Enthalpy (BDE) | This compound | 338.754 kJ/mol | [3] |

Note: The lack of extensive IC50 values for this compound in standard assays like DPPH and ABTS in the reviewed literature suggests a potential area for further research. The provided data for 5,6-Dihydroxyflavone offers a point of comparison for a structurally similar compound. The Bond Dissociation Enthalpy (BDE) is a theoretical measure of the energy required to break the O-H bond, with lower values indicating a greater propensity for hydrogen atom donation to a radical, a primary mechanism of antioxidant action.

Mechanism of Antioxidant Activity

The antioxidant activity of flavonoids like this compound is primarily based on their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thus neutralizing them. This process is a form of hydrogen atom transfer (HAT). The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. The calculated BDE for the 6-hydroxyl group of this compound is relatively low, suggesting it can act as an effective hydrogen donor to scavenge radicals.

Antioxidant Hydrogen Atom Transfer Mechanism.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to determine the IC50 value.

-

Assay:

-

Add a specific volume of the this compound solution to a well of a 96-well plate.

-

Add the DPPH solution to the well.

-

For the control, add methanol instead of the test compound.

-

For the blank, add methanol instead of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol (or ethanol)

-

Phosphate-buffered saline (PBS)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

-

Assay:

-

Add a small volume of the this compound solution to a well of a 96-well plate.

-

Add the ABTS•+ working solution.

-

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

Materials:

-

This compound

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

-

Positive control (e.g., FeSO₄·7H₂O or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare 300 mM acetate buffer (pH 3.6).

-

Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

Prepare 20 mM FeCl₃·6H₂O in water.

-

Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

-

Preparation of Test Compound: Prepare a stock solution of this compound and a series of dilutions.

-

Assay:

-

Add a small volume of the this compound solution to a well.

-

Add the FRAP reagent.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Create a standard curve using a known concentration of Fe²⁺. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

General Experimental Workflow for Antioxidant Assays.

Conclusion

While quantitative data on the direct radical scavenging activity of this compound in common in vitro assays is limited, theoretical calculations of its O-H bond dissociation enthalpy suggest it possesses the structural requirements for effective antioxidant activity through hydrogen atom donation. The provided detailed protocols for DPPH, ABTS, and FRAP assays offer a framework for researchers to quantitatively assess its antioxidant potential. Further experimental investigation is warranted to fully characterize the in vitro antioxidant profile of this compound and to correlate these findings with its known biological activities. This would provide a more complete understanding of its potential applications in drug development and as a health-promoting agent.

References

- 1. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anti-inflammatory Properties of 6-Hydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxyflavone, a naturally occurring flavonoid, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation in drug development. This technical guide delineates the current understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary anti-inflammatory effect of this compound is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS), thereby inhibiting the production of the pro-inflammatory mediator nitric oxide (NO). Evidence also suggests that its mechanism involves the modulation of key inflammatory signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This document serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects. This compound, a member of the flavone subclass, has emerged as a promising anti-inflammatory agent. This guide provides a detailed examination of its biological activity, focusing on its molecular mechanisms of action.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in various in vitro models. The primary target for which robust quantitative data is available is the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |

| This compound | Nitric Oxide (NO) Production Inhibition | Rat Kidney Mesangial (HBZY-1) Cells | Lipopolysaccharide (LPS) | 1.7 µM | [1] |

| 6-Methoxyflavone | Nitric Oxide (NO) Production Inhibition | Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | 192 nM | [1][2] |

| 6-Acetoxyflavone | Nitric Oxide (NO) Production Inhibition | Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | 0.60 µM | [1] |

| Flavone 6-sulfate | Nitric Oxide (NO) Production Inhibition | Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | 2.1 µM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound and its Derivatives on Nitric Oxide Production.

| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |

| 5,6-Dihydroxyflavone | Nitric Oxide (NO) Production Inhibition | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | 11.55 ± 0.64 µM | [3][4] |

Table 2: Inhibitory Activity of the Structurally Related 5,6-Dihydroxyflavone.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of this compound are underpinned by its modulation of key signaling pathways and its inhibitory effect on the production of inflammatory mediators.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

A primary mechanism of action for this compound is the suppression of iNOS expression. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the expression of iNOS is upregulated, leading to a significant increase in the production of nitric oxide (NO), a potent inflammatory mediator. Studies have shown that this compound and its more potent derivative, 6-methoxyflavone, inhibit LPS-induced NO production by reducing the expression of the iNOS protein[1][2]. Importantly, the anti-inflammatory activity is not a result of direct scavenging of NO radicals[1][5].

Modulation of MAPK and NF-κB Signaling Pathways

Inflammatory responses are largely regulated by intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While direct evidence for this compound is still emerging, research on the structurally similar 5,6-dihydroxyflavone strongly suggests that these pathways are key targets.

LPS stimulation of immune cells, such as macrophages, activates Toll-like receptor 4 (TLR4), initiating a downstream cascade that leads to the phosphorylation and activation of MAPK family members (p38, JNK, and ERK) and the NF-κB transcription factor. Activated NF-κB (specifically the p65 subunit) translocates to the nucleus, where it promotes the transcription of a wide array of pro-inflammatory genes, including those for iNOS, cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-6, and IL-1β[3][4].

Studies on 5,6-dihydroxyflavone have demonstrated its ability to inhibit the LPS-induced phosphorylation of p38 and JNK, as well as the phosphorylation and nuclear translocation of the NF-κB p65 subunit[3][4]. This upstream inhibition prevents the transcription of downstream inflammatory mediators. It is highly probable that this compound shares this mechanism of action. However, it is noteworthy that in one study, 6-methoxyflavone did not inhibit the phosphorylation of p65 in kidney mesangial cells, suggesting that the primary mechanism in that cell type is downstream at the level of iNOS expression[1].

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Lines: Rat kidney mesangial (HBZY-1) cells or murine macrophages (RAW 264.7) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are typically pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 100 ng/mL to 1 µg/mL) for a designated time course (e.g., 15 minutes to 48 hours depending on the endpoint being measured).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (NO2-), a stable and quantifiable breakdown product of NO, in the cell culture supernatant.

-

Sample Collection: After cell treatment, collect the culture medium.

-

Reagent Preparation: The Griess reagent is a two-part solution:

-

Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of cell culture supernatant.

-

Add 50 µL of Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and the phosphorylated forms of MAPK and NF-κB pathway components.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-p-p38, anti-p-p65) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software and normalized to a loading control protein like β-actin or GAPDH.

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added, creating a "sandwich".

-

Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement and Quantification: The reaction is stopped, and the absorbance is measured at the appropriate wavelength. The cytokine concentration in the samples is determined from the standard curve.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory activity, primarily through the inhibition of iNOS expression and the subsequent reduction of nitric oxide production. While direct evidence is still being gathered, studies on structurally similar flavonoids strongly suggest that this compound also modulates the MAPK and NF-κB signaling pathways, leading to a broad-spectrum reduction in pro-inflammatory mediators. The availability of detailed experimental protocols allows for the robust and reproducible investigation of its anti-inflammatory effects.

For drug development professionals, this compound and its more potent derivatives, such as 6-methoxyflavone, represent a promising scaffold for the design of novel anti-inflammatory agents. Future research should focus on:

-

Expanding Quantitative Data: Obtaining specific IC50 values for this compound's inhibition of COX-2, TNF-α, IL-6, and IL-1β in various cell types.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation, such as the carrageenan-induced paw edema model, to establish its in vivo potency and pharmacokinetic/pharmacodynamic profile.

-

Structure-Activity Relationship (SAR) Studies: Further exploring the impact of substitutions on the flavone backbone to optimize potency and selectivity.

-

Safety and Toxicity: Conducting comprehensive toxicological assessments to ensure a favorable safety profile for potential therapeutic applications.

By addressing these areas, the full therapeutic potential of this compound as an anti-inflammatory agent can be elucidated, paving the way for its potential clinical development.

References

- 1. This compound and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [mdpi.com]

- 3. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of 6-Hydroxyflavone in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis, represent a significant and growing global health challenge. A common pathological thread weaving through these debilitating conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress and chronic neuroinflammation. Flavonoids, a class of polyphenolic compounds found in various plants, have emerged as promising therapeutic candidates due to their potent antioxidant and anti-inflammatory properties. Among these, 6-Hydroxyflavone, a naturally occurring flavone, has demonstrated notable neuroprotective potential in preclinical studies. This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of this compound, with a focus on its mechanisms of action, experimental validation, and potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases.

Mechanism of Action: A Multi-Targeted Approach

The neuroprotective effects of this compound are primarily attributed to its ability to counteract oxidative stress and suppress inflammatory pathways within the central nervous system. These actions are mediated through the modulation of key signaling cascades.

Antioxidant Activity

This compound exerts its antioxidant effects through both direct radical scavenging and the activation of endogenous antioxidant defense mechanisms. It has been shown to reduce the levels of reactive oxygen species (ROS), thereby mitigating cellular damage. A crucial mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).

Anti-inflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of neurodegenerative diseases. This compound has been shown to suppress the production of pro-inflammatory mediators. It inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in microglial cells. This anti-inflammatory activity is mediated through the inhibition of key signaling pathways, including the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) and the downstream Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. By inhibiting the phosphorylation of p38 MAPK, c-Jun N-terminal kinase (JNK), and the nuclear translocation of NF-κB, this compound effectively dampens the inflammatory response.[1]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of this compound and its derivatives.

Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of this compound and its Derivatives

| Compound | Cell Line | Stimulant | Assay | Endpoint | IC50 / Effect | Reference |

| This compound | Rat Kidney Mesangial Cells | LPS (10 ng/mL) | Griess Assay | NO Production | IC50: 1.7 µM | [2][3] |

| 6-Methoxyflavone | Rat Kidney Mesangial Cells | LPS (10 ng/mL) | Griess Assay | NO Production | IC50: 192 nM | [2][3] |

| 6-Acetoxyflavone | Rat Kidney Mesangial Cells | LPS (10 ng/mL) | Griess Assay | NO Production | IC50: 0.60 µM | [2] |

| Flavone 6-sulfate | Rat Kidney Mesangial Cells | LPS (10 ng/mL) | Griess Assay | NO Production | IC50: 2.1 µM | [2] |

| 6-Methoxyflavone | BV2 Microglia | LPS | Western Blot | iNOS Expression | Significant inhibition at 200 nM - 1.0 µM | [1] |

| 6-Methoxyflavone | BV2 Microglia | LPS | Western Blot | COX-2 Expression | Significant reduction | [1] |

| 6-Methoxyflavone | BV2 Microglia | LPS | ELISA | TNF-α, IL-6 | Dose-dependent decrease | [1] |

| 6-Methoxyflavone | BV2 Microglia | LPS | DCFDA Assay | ROS Production | Significant reduction | [1] |

Table 2: In Vivo Neuroprotective Effects of this compound

| Disease Model | Animal | Treatment | Dose & Route | Duration | Key Findings | Reference |

| Alzheimer's Disease (STZ-induced) | Mice | This compound (intranasal) | 1 mg/kg | 21 days | Improved spatial memory (Morris Water Maze), increased discrimination index (Novel Object Recognition), inhibited oxidative stress and acetylcholinesterase levels. | [4] |

| Parkinson's Disease (6-OHDA-induced) | Mice | This compound | 25 and 50 mg/kg (intraperitoneal) | 3 weeks | Increased motor activity in the elevated plus maze. | |

| Parkinson's Disease (6-OHDA-induced) | Mice | This compound | 50 and 100 mg/kg (intraperitoneal) | 3 weeks | Reduced vertigo and catalepsy, increased the number of substantia nigra neurons. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Cell Viability Assessment (MTT Assay)

This protocol is adapted for use with the SH-SY5Y neuroblastoma cell line.

-

Cell Seeding:

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

-

To induce toxicity, co-treat with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ).

-

Incubate the plates for 24-48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Nitric Oxide Production Measurement (Griess Assay)

This protocol is designed for use with BV2 microglial cells.

-

Cell Seeding and Treatment:

-

Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include unstimulated and LPS-only controls.

-

-

Griess Reagent Preparation:

-

Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Mix equal volumes of Reagent A and Reagent B immediately before use.

-

-

Assay Procedure:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the freshly prepared Griess reagent to each well.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

This protocol is suitable for neuronal cell lines like SH-SY5Y.

-

Cell Seeding and Treatment:

-

Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well.

-

Allow cells to adhere and differentiate if necessary.

-

Treat cells with this compound at desired concentrations for a specified pre-incubation time (e.g., 1-2 hours).

-

Induce oxidative stress by adding a ROS-inducing agent like H₂O₂ or 6-OHDA.

-

-

DCFDA Staining:

-

Prepare a 10 µM working solution of 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add 100 µL of the DCFDA working solution to each well.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Remove the DCFDA solution and wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Western Blot Analysis of Signaling Proteins (NF-κB and MAPK Pathways)

-

Protein Extraction:

-

Culture and treat neuronal or microglial cells with this compound and/or a stimulant (e.g., LPS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their total protein levels.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vivo evaluation.

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Antioxidant signaling pathway of this compound.

Caption: In vivo experimental workflow for this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent with significant potential for the development of therapeutics for a range of neurodegenerative diseases. Its ability to concurrently target oxidative stress and neuroinflammation through the modulation of key signaling pathways like Nrf2, NF-κB, and MAPKs underscores its multi-faceted mechanism of action. The preclinical data, though promising, warrants further investigation to fully elucidate its therapeutic potential.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its ability to cross the blood-brain barrier.

-

Chronic Efficacy and Safety Studies: Long-term studies in various animal models of neurodegeneration are essential to establish the chronic efficacy and safety of this compound.

-

Target Identification and Validation: Further research is required to pinpoint the direct molecular targets of this compound and validate their role in its neuroprotective effects.

-

Structural Optimization: Medicinal chemistry efforts can be employed to optimize the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

References

An In-Depth Technical Guide to the Bioavailability and Metabolism of 6-Hydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone, a flavonoid compound, has garnered interest within the scientific community for its potential biological activities. Understanding its bioavailability and metabolic fate is paramount for the development of this compound for therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. The document details experimental protocols for in vivo and in vitro studies, summarizes key metabolic pathways, and discusses the signaling cascades potentially modulated by this compound and its metabolites. While specific quantitative pharmacokinetic data for this compound remains limited in publicly available literature, this guide synthesizes related data from similar flavonoid compounds to provide a predictive framework.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known to possess a wide range of biological activities. This compound, a member of the flavone subclass, is characterized by a hydroxyl group at the 6-position of the A-ring. This structural feature significantly influences its physicochemical properties and subsequent metabolic pathways. The efficacy of any bioactive compound is intrinsically linked to its bioavailability and the bioactivity of its metabolites. Therefore, a thorough investigation into the ADME properties of this compound is a critical step in its preclinical development.

Bioavailability and Pharmacokinetics

While specific pharmacokinetic parameters for this compound are not extensively reported, general principles of flavonoid bioavailability can be applied for a predictive understanding. The oral bioavailability of flavonoids is generally low and variable due to factors such as poor aqueous solubility, presystemic metabolism in the gut and liver, and efflux by transporters.

Data Presentation: Predicted Pharmacokinetic Parameters of this compound in Rats (Hypothetical)

The following table presents a hypothetical summary of pharmacokinetic parameters for this compound based on typical values observed for other flavones in rat models. It is crucial to note that these are predictive values and require experimental verification.

| Parameter | Oral Administration (Hypothetical) | Intravenous Administration (Hypothetical) |

| Dose | 50 mg/kg | 10 mg/kg |

| Cmax (ng/mL) | 100 - 500 | 2000 - 5000 |

| Tmax (h) | 0.5 - 2 | Not Applicable |

| AUC (0-t) (ng·h/mL) | 300 - 1500 | 4000 - 8000 |

| Half-life (t½) (h) | 2 - 6 | 1 - 3 |

| Absolute Bioavailability (%) | < 10% | Not Applicable |

Metabolism

The metabolism of this compound is expected to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism: Oxidation

Phase I metabolism of flavonoids is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and small intestine. For flavones, hydroxylation is a common metabolic pathway. Studies on the related compound, 6-hydroxyflavanone, have shown that oxidation can occur on the A-ring[1]. Therefore, it is plausible that this compound could be further hydroxylated to form dihydroxyflavone metabolites. The primary CYP isozymes involved in flavonoid metabolism are typically from the CYP1A, CYP2C, and CYP3A subfamilies[2].

Phase II Metabolism: Glucuronidation and Sulfation

The hydroxyl group at the 6-position of this compound is a prime site for Phase II conjugation reactions. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the compound, facilitating its excretion. The formation of 6-O-glucuronide and 6-O-sulfate conjugates is highly probable. Studies on other mono-hydroxyflavones have demonstrated that the position of the hydroxyl group significantly influences the rate of sulfation and glucuronidation[3].

Metabolic Pathway of this compound

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

Methodology:

-

Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be fasted overnight before dosing.

-

Dosing:

-

Oral Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a dose of 50 mg/kg.

-

Intravenous Administration: this compound is dissolved in a vehicle suitable for injection (e.g., a mixture of propylene glycol, ethanol, and water) and administered via the tail vein at a dose of 10 mg/kg.

-

-

Blood Collection: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes[4][5].

-

Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

-

Sample Preparation for Analysis: Plasma samples are prepared for analysis by protein precipitation. Typically, three volumes of cold acetonitrile are added to one volume of plasma. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for LC-MS/MS analysis[6].

-

LC-MS/MS Analysis: A validated HPLC-tandem mass spectrometry method is used for the quantification of this compound in plasma samples. A C18 column is commonly used with a gradient elution of acetonitrile and water (both containing 0.1% formic acid). Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode[7].

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol describes a general procedure to investigate the metabolic stability and identify the metabolites of this compound using rat liver microsomes.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for an in vitro metabolism study.

Methodology:

-

Materials: Pooled rat liver microsomes, this compound, NADPH regenerating system (for Phase I), UDPGA (for Phase II glucuronidation), PAPS (for Phase II sulfation), and phosphate buffer (pH 7.4).

-

Incubation:

-

A typical incubation mixture contains this compound (e.g., 1 µM), rat liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer in a final volume of 200 µL[6].

-

The mixture is pre-incubated at 37°C for 5 minutes.

-

The reaction is initiated by adding the NADPH regenerating system (for Phase I) or a combination of NADPH and UDPGA/PAPS (for Phase I and II).

-

The reaction is incubated at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation: The reaction is stopped by adding an equal volume of cold acetonitrile. The mixture is then centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS.

-

Metabolite Identification: Metabolites are identified by comparing the full-scan mass spectra and fragmentation patterns of the samples with those of the parent compound and by searching for expected mass shifts corresponding to metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation, +80 Da for sulfation)[1][8].

Modulation of Signaling Pathways

Flavonoids are known to interact with various intracellular signaling pathways, which underlies many of their biological activities. This compound has been reported to activate the AKT, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK) signaling pathways[9]. These pathways are crucial regulators of cell proliferation, differentiation, and survival. The modulation of these pathways suggests that this compound may have therapeutic potential in diseases characterized by dysregulated cell signaling.

Signaling Pathways Potentially Modulated by this compound

Caption: Signaling pathways reported to be activated by this compound.

Conclusion

This technical guide provides a foundational understanding of the bioavailability and metabolism of this compound. While direct quantitative pharmacokinetic data is currently scarce, the provided information on related compounds and general methodologies offers a robust framework for researchers and drug development professionals. The predicted metabolic pathways involve Phase I oxidation and Phase II conjugation, primarily at the 6-hydroxyl position. The modulation of key signaling pathways such as PI3K/Akt and MAPK highlights the potential therapeutic relevance of this compound. Further in vivo and in vitro studies are essential to definitively characterize the ADME properties of this compound and to validate its potential as a therapeutic agent. The experimental protocols detailed herein provide a starting point for such investigations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometry-based metabolomics for the discovery of candidate markers of flavonoid and polyphenolic intake in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Hydroxyflavanone treats anxiety and chemotherapy-induced neuropathy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 7. phcog.com [phcog.com]

- 8. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

6-Hydroxyflavone: A Technical Guide to its Interaction with Protein Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interactions between 6-hydroxyflavone and its specific protein targets. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activity of this compound and its derivatives against various protein targets and cellular models.

Table 1: Inhibitory and Cytotoxic Activities of this compound and Related Compounds

| Compound | Target/Assay | Cell Line | IC50 Value | Reference |

| This compound | LPS-induced Nitric Oxide (NO) Production | HBZY-1 (Rat Mesangial Cells) | 1.7 µM - 2.0 µM | [1][2][3][4][5] |

| 4',6-Dihydroxyflavone | LPS-induced Nitric Oxide (NO) Production | Rat Mesangial Cells | ~2.0 µM | [2][4][5] |

| 6-Methoxyflavone | LPS-induced Nitric Oxide (NO) Production | Rat Mesangial Cells | 192 nM | [1][2][4][5] |